REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.NC(N)=O.[CH3:16][N:17]([CH3:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH3:25][N:26]([CH3:36])[C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][CH:35]=1)[C:30]([OH:32])=[O:31].S(=O)(=O)(O)O>O>[CH3:1][N:2]([CH3:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]([C:21]2[CH:22]=[CH:23][C:18]([N:17]([CH3:24])[CH3:16])=[CH:19][CH:20]=2)[C:33]2[CH:34]=[CH:35][C:27]([N:26]([CH3:36])[CH3:25])=[CH:28][C:29]=2[C:30]([OH:32])=[O:31])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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240 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.4 g
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Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was maintained at a temperature in the range of 90° to 95° C. for approximately two and one-half hours
|
Type
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STIRRING
|
Details
|
the resulting mixture was stirred for approximately eight hours
|
Duration
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8 h
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Type
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FILTRATION
|
Details
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The mixture was filtered
|
Type
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CUSTOM
|
Details
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to remove the insolubles
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Type
|
ADDITION
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Details
|
the filtrate was added
|
Type
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STIRRING
|
Details
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with stirring to a solution of 30.0 ml of concentrated ammonium hydroxide
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Type
|
DISSOLUTION
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Details
|
dissolved in 150.0 ml of water
|
Type
|
ADDITION
|
Details
|
by gradually adding 21.6 g of 90 percent potassium hydroxide
|
Type
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STIRRING
|
Details
|
After stirring approximately one-half hour
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(C1=C(C(=O)O)C=C(C=C1)N(C)C)C1=CC=C(C=C1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |